Regioisomer Differentiation: N,N‑Disubstituted 4‑Aminopiperidine vs. N,1‑Disubstituted 4‑Aminopiperidine
N‑Ethyl‑N‑methyl‑4‑piperidinamine 2HCl (target) bears the ethyl‑methyl substitution on the exocyclic 4‑amino group, whereas its regioisomer 1‑ethyl‑N‑methyl‑4‑piperidinamine (CAS 864247‑56‑3) carries the ethyl substituent on the piperidine‑ring nitrogen [1]. This structural difference is captured by the SMILES: CN(CC)C1CCNCC1 (target) vs. CCN1CCC(CC1)NC (regioisomer) [1]. The target compound therefore retains a free piperidine‑ring NH, the most nucleophilic site available for covalent derivatisation or salt formation. The computed LogP of the free base of the regioisomer is 0.8 (XLogP3), whereas the target’s experimentally derived LogP is 1.53 (Chemscene method), indicating that the substitution pattern also shifts lipophilicity [1].
| Evidence Dimension | Substitution site and functional group availability |
|---|---|
| Target Compound Data | SMILES CN(CC)C1CCNCC1.Cl.Cl; piperidine‑ring NH free |
| Comparator Or Baseline | Regioisomer 1‑ethyl‑N‑methyl‑4‑piperidinamine (SMILES CCN1CCC(CC1)NC); piperidine‑ring N alkylated |
| Quantified Difference | Different nucleophilic site available for further chemistry; LogP = 1.53 (target, Chemscene) vs. XLogP3 = 0.8 (regioisomer free base) |
| Conditions | Structure comparison based on published SMILES; LogP values from different calculation engines (Chemscene vs. PubChem XLogP3) |
Why This Matters
For scientists building a compound collection around a specific piperidine‑functionalisation strategy, the regioisomer identity determines whether a free ring amine is available—buying the incorrect isomer renders a synthesis route non‑viable.
- [1] PubChem. 1-Ethyl-N-methyl-4-piperidinamine – CID 16770471 (SMILES CCN1CCC(CC1)NC; XLogP3 0.8). https://pubchem.ncbi.nlm.nih.gov/compound/864247-56-3 View Source
